![molecular formula C14H13N3O B7594105 5-Methyl-3-[(3-phenylpyrazol-1-yl)methyl]-1,2-oxazole](/img/structure/B7594105.png)
5-Methyl-3-[(3-phenylpyrazol-1-yl)methyl]-1,2-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-3-[(3-phenylpyrazol-1-yl)methyl]-1,2-oxazole, also known as MPO, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPO is a heterocyclic compound that contains both an oxazole and a pyrazole ring, making it a versatile compound with unique properties. In
Mecanismo De Acción
The exact mechanism of action of 5-Methyl-3-[(3-phenylpyrazol-1-yl)methyl]-1,2-oxazole is not fully understood, but it is believed to be related to its ability to interact with metal ions. 5-Methyl-3-[(3-phenylpyrazol-1-yl)methyl]-1,2-oxazole has been shown to bind to copper ions, which may play a role in its antimicrobial and antifungal properties. 5-Methyl-3-[(3-phenylpyrazol-1-yl)methyl]-1,2-oxazole has also been shown to induce apoptosis in cancer cells, which may be related to its ability to interact with zinc ions.
Biochemical and Physiological Effects
5-Methyl-3-[(3-phenylpyrazol-1-yl)methyl]-1,2-oxazole has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of bacteria and fungi, as well as induce apoptosis in cancer cells. 5-Methyl-3-[(3-phenylpyrazol-1-yl)methyl]-1,2-oxazole has also been shown to have antioxidant properties, which may be related to its ability to scavenge free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-Methyl-3-[(3-phenylpyrazol-1-yl)methyl]-1,2-oxazole in lab experiments is its versatility. 5-Methyl-3-[(3-phenylpyrazol-1-yl)methyl]-1,2-oxazole can be used in a variety of applications, including as a fluorescent probe, antimicrobial agent, and anticancer agent. However, one limitation of using 5-Methyl-3-[(3-phenylpyrazol-1-yl)methyl]-1,2-oxazole is its potential toxicity. 5-Methyl-3-[(3-phenylpyrazol-1-yl)methyl]-1,2-oxazole has been shown to be toxic to some cell lines, which may limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for research on 5-Methyl-3-[(3-phenylpyrazol-1-yl)methyl]-1,2-oxazole. One area of interest is the development of 5-Methyl-3-[(3-phenylpyrazol-1-yl)methyl]-1,2-oxazole-based fluorescent probes for the detection of metal ions in biological systems. Another area of interest is the development of 5-Methyl-3-[(3-phenylpyrazol-1-yl)methyl]-1,2-oxazole-based antimicrobial agents for the treatment of infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of 5-Methyl-3-[(3-phenylpyrazol-1-yl)methyl]-1,2-oxazole and its potential applications in cancer therapy.
Métodos De Síntesis
The synthesis of 5-Methyl-3-[(3-phenylpyrazol-1-yl)methyl]-1,2-oxazole involves the reaction of 5-methyl-1,2-oxazole-3-carboxaldehyde with 3-phenyl-1H-pyrazole-5-carbaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction to yield 5-Methyl-3-[(3-phenylpyrazol-1-yl)methyl]-1,2-oxazole as a white solid. The purity of the final product can be improved through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
5-Methyl-3-[(3-phenylpyrazol-1-yl)methyl]-1,2-oxazole has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. 5-Methyl-3-[(3-phenylpyrazol-1-yl)methyl]-1,2-oxazole has been shown to have antimicrobial, antifungal, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Propiedades
IUPAC Name |
5-methyl-3-[(3-phenylpyrazol-1-yl)methyl]-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-11-9-13(16-18-11)10-17-8-7-14(15-17)12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUJHEFVQRHCBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN2C=CC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-3-[(3-phenylpyrazol-1-yl)methyl]-1,2-oxazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



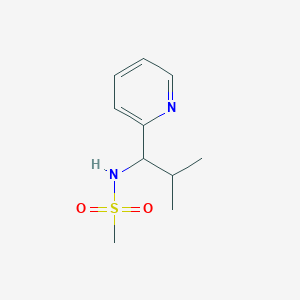
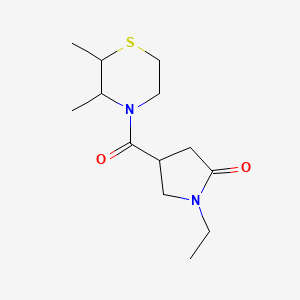


![(2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone](/img/structure/B7594050.png)
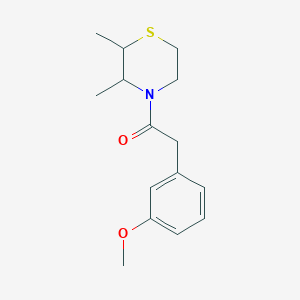
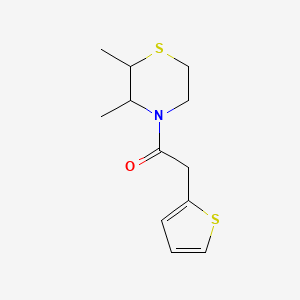
![(2,3-Dimethylthiomorpholin-4-yl)-[2-(methoxymethyl)phenyl]methanone](/img/structure/B7594065.png)

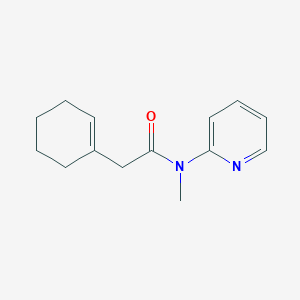
![3-(oxolan-2-yl)-N-[2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]propanamide](/img/structure/B7594093.png)
![3-[1-(2-Phenylsulfanylethyl)piperidin-3-yl]propanamide](/img/structure/B7594101.png)